molecular formula C17H22N4O2 B5531780 [(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone

[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone

Cat. No.: B5531780
M. Wt: 314.4 g/mol
InChI Key: GPXAGFCDQCTFTM-KRWDZBQOSA-N
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Description

[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone is a complex organic compound that features a piperidine ring, a triazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction using appropriate oxidizing agents.

    Attachment of the Triazole Ring:

    Coupling with the Phenyl Group: The final step involves coupling the triazole ring with a phenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Acetic acid.

    Reduction: Sodium borohydride, Lithium aluminum hydride.

    Substitution: Nitric acid for nitration, Halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which could play a role in its biological activity. Additionally, the phenyl group may facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    [(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone: can be compared with other piperidine and triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. The presence of both a hydroxy group and a triazole ring allows for diverse reactivity and potential interactions with biological targets.

Properties

IUPAC Name

[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-16(2)12-20(10-9-17(16,3)23)15(22)14-11-21(19-18-14)13-7-5-4-6-8-13/h4-8,11,23H,9-10,12H2,1-3H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXAGFCDQCTFTM-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(C)O)C(=O)C2=CN(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(CC1(C)C)C(=O)C2=CN(N=N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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